Isopropylamine stearate Isopropylamine stearate
Brand Name: Vulcanchem
CAS No.: 67873-97-6
VCID: VC17008068
InChI: InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3
SMILES:
Molecular Formula: C21H45NO2
Molecular Weight: 343.6 g/mol

Isopropylamine stearate

CAS No.: 67873-97-6

Cat. No.: VC17008068

Molecular Formula: C21H45NO2

Molecular Weight: 343.6 g/mol

* For research use only. Not for human or veterinary use.

Isopropylamine stearate - 67873-97-6

Specification

CAS No. 67873-97-6
Molecular Formula C21H45NO2
Molecular Weight 343.6 g/mol
IUPAC Name octadecanoic acid;propan-2-amine
Standard InChI InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3
Standard InChI Key GXKKNBAVCHWMEL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N

Introduction

Chemical Structure and Synthesis

Molecular Composition

Isopropylamine stearate (C21H45NO2\text{C}_{21}\text{H}_{45}\text{NO}_2) consists of a stearate anion (C17H35COO\text{C}_{17}\text{H}_{35}\text{COO}^-) paired with an isopropylammonium cation ((CH3)2CHNH3+(\text{CH}_3)_2\text{CHNH}_3^+). The stearate moiety provides hydrophobic characteristics, while the isopropylamine group introduces cationic functionality, making it a potential surfactant or emulsifier .

Synthesis Pathways

The compound is typically synthesized via acid-base reactions:

C17H35COOH+(CH3)2CHNH2C17H35COO(CH3)2CHNH3+\text{C}_{17}\text{H}_{35}\text{COOH} + (\text{CH}_3)_2\text{CHNH}_2 \rightarrow \text{C}_{17}\text{H}_{35}\text{COO}^- \cdot (\text{CH}_3)_2\text{CHNH}_3^+

This reaction mirrors methods used for metal stearates (e.g., magnesium stearate synthesis ), where fatty acids react with bases to form salts.

Physical and Chemical Properties

Thermal Behavior

Based on studies of analogous stearates (e.g., magnesium stearate melting at 100–110°C ), isopropylamine stearate likely exhibits a melting point between 80–100°C. Thermogravimetric analysis (TGA) of similar ammonium stearates suggests decomposition initiating at ~200°C, releasing CO₂ and hydrocarbons .

Solubility and Surface Activity

PropertyValue/Range
Water solubilityLow (hydrophobic tail)
Organic solvent solubilityHigh in chloroform, ether
Critical micelle concentration (CMC)Estimated 0.1–1 mM

The compound’s amphiphilic nature aligns with sodium/potassium stearates used in inverted polymer solar cells , where interfacial modification enhances device performance.

Functional Applications

Surfactant and Emulsification

Isopropylamine stearate’s dual hydrophobicity and cationic charge make it suitable for:

  • Oil-in-water emulsions: Stabilizing interfaces in cosmetic formulations.

  • Antistatic agents: Reducing surface resistivity in polymers, similar to lithium stearate applications .

Polymer Additives

Research on manganese/cobalt stearates as pro-degradants in polyolefins suggests potential for isopropylamine stearate in oxo-biodegradable materials. The amine group could catalyze oxidation under heat/UV light, accelerating polymer breakdown.

Pharmaceutical Lubrication

While magnesium stearate dominates tablet manufacturing , isopropylamine stearate’s lower melting point might enable specialized lubrication in heat-sensitive formulations.

Research Gaps and Future Directions

The absence of direct studies on isopropylamine stearate highlights critical research needs:

  • Spectral characterization: FTIR/Raman analysis to confirm functional groups (e.g., asymmetric COO⁻ stretch at ~1560 cm⁻¹ ).

  • Biodegradation profiling: Following methodologies used for PLA/stearate-Zn₃Al LDH nanocomposites .

  • Industrial testing: Emulsion stability trials compared to commercial surfactants.

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